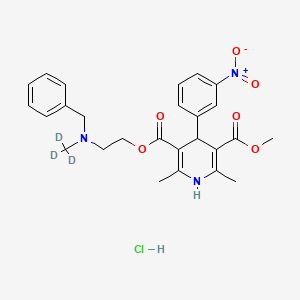

Nicardipine-d3 Hydrochloride

概要

説明

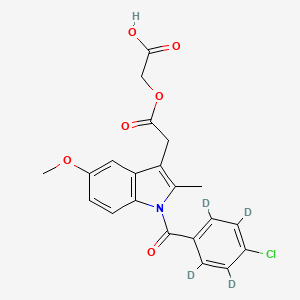

Nicardipine-d3 Hydrochloride is the deuterium labeled Nicardipine hydrochloride . It is a calcium channel blocker with an IC50 of 1 μM for blocking cardiac calcium channels . It acts as an agent for chronic stable angina and for controlling blood pressure .

Synthesis Analysis

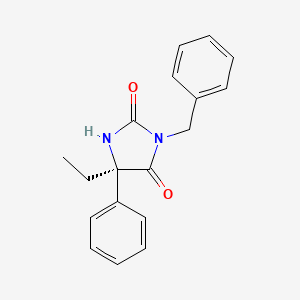

The synthesis of Nicardipine Hydrochloride involves 3-amino-2-butenoic acid-2’-(N-benzyl-N-methyl)aminoethyl ester and 3-methyl-4-(3’-nitrophenyl)-3-methyl .科学的研究の応用

Development of Oral Liquid Formulation

Nicardipine hydrochloride has been used in the development of a new oral liquid formulation intended for pediatric use, particularly for treating hypertension in children. This formulation includes simple excipients like hydroxypropylmethylcellulose, simple syrup, polysorbate 80, sodium saccharin, citrate buffer, strawberry flavor, and potassium sorbate .

Internal Standard for Analytical Methods

Nicardipine-d3 hydrochloride serves as an internal standard for analytical methods in pharmacokinetic studies. It is used to ensure the accuracy and consistency of measurements when analyzing the concentration of drugs in biological samples .

Proteomics Research

This compound is also utilized in proteomics research as a biochemical reference material for various experimental procedures .

Cancer Research

In cancer research, nicardipine has been investigated for its potential as an EED inhibitor and its ability to enhance the efficacy of other cancer treatments like docetaxel in vivo .

作用機序

Safety and Hazards

将来の方向性

Nicardipine Hydrochloride is used off-label to treat hypertension in children . A new oral formulation of Nicardipine Hydrochloride 2 mg/mL using simple excipients has been proposed . The pharmacological and clinical parameters remain to be assessed and compared with those of the previous formulation .

特性

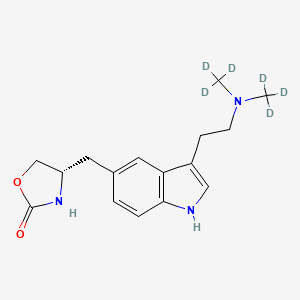

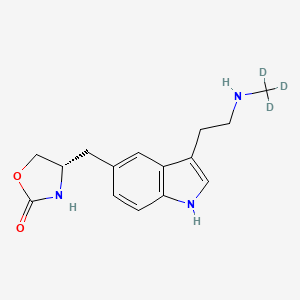

IUPAC Name |

5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicardipine-d3 Hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/no-structure.png)